1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorobenzoyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorobenzoyl)piperazine and closely related compounds often involves condensation reactions, characterized by the joining of two or more molecules to form a larger molecule with the loss of a small molecule like water. For instance, the synthesis of related piperazine derivatives has been achieved through various methods, including condensation reactions between carbamimide and 3-fluorobenzoic acid in the presence of activating agents, showcasing the versatility and complexity of synthetic strategies employed for such compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Structure Analysis
The molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorobenzoyl)piperazine derivatives reveals interesting aspects of their conformation and intermolecular interactions. For example, closely related piperazines exhibit similar molecular conformations but different intermolecular interactions, such as hydrogen bonding, which can significantly affect the compound's three-dimensional structure and properties (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).
Chemical Reactions and Properties
The chemical reactivity of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorobenzoyl)piperazine is influenced by its functional groups, allowing for various chemical reactions. These compounds can undergo nucleophilic substitution reactions, reductive amination, and more, depending on the desired chemical modifications and the synthesis of analogues with different properties (Fang-wei, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-4-2-1-3-15(16)19(23)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEXXKPRSUDXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2-fluorophenyl)methanone |
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